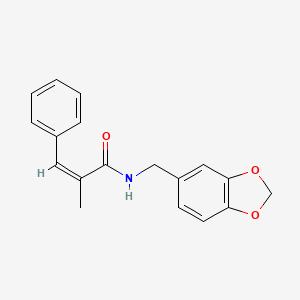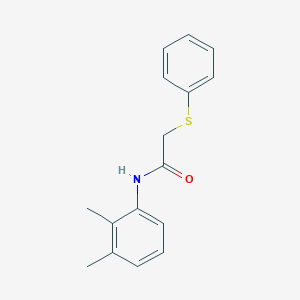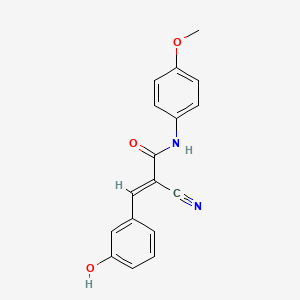![molecular formula C19H17FO3 B5762448 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762448.png)
3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as EFMC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The exact mechanism of action of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to act through various pathways, including inhibition of enzymes, modulation of signaling pathways, and regulation of gene expression. 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and acetylcholinesterase. It has also been shown to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to scavenge free radicals. 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is its broad spectrum of pharmacological activities, which make it a promising candidate for the development of novel therapeutic agents. 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is also relatively easy to synthesize and can be obtained in reasonable yields. However, one of the limitations of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is its low aqueous solubility, which can make it difficult to formulate for in vivo studies.
Orientations Futures
There are several future directions for the study of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one. One potential direction is the development of novel 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one derivatives with improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one in more detail, including the identification of its molecular targets. Additionally, the potential of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease, should be further explored. Finally, the development of new synthetic methods for 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves the reaction of 7-hydroxy-4-methylcoumarin with 3-fluorobenzyl bromide in the presence of potassium carbonate in dimethylformamide. The resulting intermediate is then treated with ethyl iodide and potassium carbonate to obtain the final product. The overall yield of the synthesis process is around 50%.
Applications De Recherche Scientifique
3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
3-ethyl-7-[(3-fluorophenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO3/c1-3-16-12(2)17-8-7-15(10-18(17)23-19(16)21)22-11-13-5-4-6-14(20)9-13/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTQONQCYGQLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC=C3)F)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)
![methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)


![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5762412.png)

![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5762427.png)
![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)

![3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762455.png)